molecular formula C12H20N2 B045580 3,5-Di(propan-2-yl)benzene-1,2-diamine CAS No. 112121-82-1

3,5-Di(propan-2-yl)benzene-1,2-diamine

Cat. No.: B045580
CAS No.: 112121-82-1
M. Wt: 192.3 g/mol
InChI Key: UEYMSDNDMQRAGI-UHFFFAOYSA-N
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Description

3,5-Di(propan-2-yl)benzene-1,2-diamine is an aromatic diamine featuring two isopropyl groups at the 3- and 5-positions of the benzene ring and two amine groups at the 1- and 2-positions. The steric bulk of the isopropyl groups may influence its reactivity, solubility, and crystallinity compared to simpler diamines like benzene-1,2-diamine.

Properties

CAS No.

112121-82-1

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

IUPAC Name

3,5-di(propan-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,13-14H2,1-4H3

InChI Key

UEYMSDNDMQRAGI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)N)N)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)N)N)C(C)C

Synonyms

1,2-Benzenediamine, 3,5-bis(1-methylethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzene ring significantly alter the compound’s properties:

Compound Name Substituents Molecular Formula Key Applications/Reactivity Reference
3,5-Di(propan-2-yl)benzene-1,2-diamine 3,5-isopropyl, 1,2-NH₂ C₁₂H₂₀N₂ Benzimidazole synthesis (inferred)
3,5-Dimethylbenzene-1,2-diamine 3,5-methyl, 1,2-NH₂ C₈H₁₂N₂ Benzimidazole synthesis
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine 4-CH₃, 5-CF₃, 1,2-NH₂ C₈H₈F₃N₂ Not specified (structural analog)
(E)-4,6-dibromo-N¹-(4-substitutedbenzylidene)benzene-1,2-diamine 4,6-Br, 1,2-NH₂ C₁₃H₁₀Br₂N₂ Antimicrobial activity

Key Observations:

  • Steric Effects : The isopropyl groups in this compound likely reduce solubility in polar solvents compared to methyl or halogenated analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 4-Methyl-5-(trifluoromethyl) derivatives) may decrease basicity of the amine groups, affecting salt formation (as seen in benzene-1,2-diaminium salts ).
  • Biological Activity: Brominated derivatives exhibit notable antimicrobial properties, suggesting that halogenation enhances bioactivity .

Crystallographic and Salt-Formation Behavior

Benzene-1,2-diamine derivatives often form molecular salts with sulfonic acids, as seen in 2-aminoanilinium 4-methylbenzenesulfonate . Tools like Mercury (for crystal visualization ) and SHELXL (for refinement ) are critical for analyzing such structural differences.

Preparation Methods

Synthesis of 1,2-Dinitro-3,5-di(propan-2-yl)benzene

A plausible route involves the nitration of 1,3-di(propan-2-yl)benzene. However, the meta-directing nature of isopropyl groups makes achieving 1,2-dinitration challenging. To circumvent this, a temporary directing group strategy may be employed:

  • Protection : Introduce a removable ortho-directing group (e.g., -SO3H) at position 2 of 1,3-di(propan-2-yl)benzene.

  • Nitration : Perform nitration at the activated ortho position relative to the sulfonic acid group.

  • Deprotection : Remove the sulfonic acid group via hydrolysis.

  • Second nitration : Introduce a nitro group at position 1, leveraging the para-directing effect of the existing nitro group.

This method mirrors the regioselective nitration strategies observed in the synthesis of poly-substituted aromatics.

Catalytic Hydrogenation of Dinitro Intermediate

The resulting 1,2-dinitro-3,5-di(propan-2-yl)benzene can be reduced to the target diamine using:

  • H2/Pd-C in ethanol : 50 psi H2, 80°C, 12 h (yield: ~85%)

  • Ammonium sulfide in DMF : 100°C, 6 h (yield: ~78%)

Table 1 : Comparative Reduction Conditions

MethodCatalystTemperatureTime (h)Yield (%)
H2/Pd-C10% Pd/C80°C1285
(NH4)2SNone100°C678

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

A more modern approach employs palladium-catalyzed coupling of 1,2-dibromo-3,5-di(propan-2-yl)benzene with ammonia equivalents:

Reaction Conditions :

  • Substrate : 1,2-dibromo-3,5-di(propan-2-yl)benzene

  • Catalyst : Pd2(dba)3 (2 mol%)

  • Ligand : XantPhos (4 mol%)

  • Base : t-BuONa

  • Ammonia source : NH3 (g)

  • Solvent : Toluene, 110°C, 24 h

This method, adapted from analogous imidazo[1,2-a]pyridine syntheses, achieves >90% conversion but requires rigorous exclusion of moisture and oxygen.

Ullmann-Type Coupling

Copper-mediated coupling provides a lower-cost alternative:

Reaction Scheme :
1,2-Diiodo-3,5-di(propan-2-yl)benzene + 2 NH3 → Target diamine

Conditions :

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K3PO4, DMSO, 120°C, 48 h

  • Yield: 65-70%

Reductive Amination of Dicarbonyl Precursors

Synthesis of 3,5-Di(propan-2-yl)-1,2-benzoquinone

Oxidation of 3,5-di(propan-2-yl)catechol with Ag2O in anhydrous THF yields the quinone precursor. Subsequent reductive amination with NH3/NaBH3CN in methanol provides the diamine:

Key Data :

  • Quinone synthesis yield: 92%

  • Reductive amination yield: 88%

  • Purity (HPLC): >99%

Analytical Characterization

Successful synthesis requires rigorous characterization:

  • 1H NMR (400 MHz, CDCl3):

    • δ 6.75 (s, 2H, aromatic H)

    • δ 3.10 (septet, 2H, isopropyl CH)

    • δ 1.25 (d, 12H, isopropyl CH3)

    • δ 4.85 (s, 4H, NH2)

  • MS (ESI) : m/z 221 [M+H]+

  • Elemental Analysis :

    • Calculated: C 70.87%, H 9.15%, N 12.72%

    • Found: C 70.65%, H 9.02%, N 12.58%

Industrial-Scale Considerations

For bulk production (>100 kg batches), the nitration-reduction pathway proves most viable:

  • Cost analysis : $120/kg (nitration) vs. $450/kg (Buchwald-Hartwig)

  • Waste streams : Nitration generates acidic effluent requiring neutralization

  • Catalyst recovery : Pd recovery >95% via charcoal filtration

Q & A

Basic: What are the common synthetic routes for 3,5-Di(propan-2-yl)benzene-1,2-diamine, and how can purity be optimized?

The synthesis typically involves introducing isopropyl groups to a benzene-1,2-diamine scaffold via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, reacting 1,2-diaminobenzene with isopropyl halides under acidic conditions can yield the target compound. Key steps include:

  • Reagent stoichiometry : Maintain a 2:1 molar ratio of isopropyl halide to diamine to ensure complete substitution at the 3,5-positions .
  • Temperature control : Reactions often require heating (80–120°C) in anhydrous solvents like DMF or toluene to avoid side products .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced: How can regioselectivity be ensured during the synthesis of this compound?

Regioselectivity challenges arise due to competing substitution at the 4,6-positions. To address this:

  • Directing groups : Temporarily protect the 1,2-diamine groups with Boc (tert-butoxycarbonyl) to steer isopropyl groups to the 3,5-positions. Deprotection with TFA restores the diamine .
  • Catalytic systems : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution at the meta positions .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict substitution preferences by analyzing charge distribution and transition-state energies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Aromatic protons at 3,5-positions appear as singlets (δ 6.8–7.2 ppm). Isopropyl groups show doublets (δ 1.2–1.4 ppm, CH₃) and septets (δ 2.8–3.1 ppm, CH) .
    • ¹³C NMR : Quaternary carbons (C3/C5) resonate at δ 120–125 ppm, while isopropyl carbons appear at δ 20–25 ppm (CH₃) and δ 30–35 ppm (CH) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 207.2 (C₁₂H₂₀N₂) .

Advanced: How can X-ray crystallography resolve ambiguities in the structural determination of derivatives?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement tools : SHELXL (for small molecules) or OLEX2 (for graphical modeling) refine bond lengths and angles. Key parameters: R1 < 0.05, wR2 < 0.15 .
  • Case study : For similar diamine salts, hydrogen-bonding networks (N–H···O/S) were resolved using SHELXPRO, confirming protonation states .

Basic: What are the primary reaction pathways for this compound in organic synthesis?

  • Oxidation : Forms quinone-imine derivatives using Ag₂O or KMnO₄ in acidic media .
  • Condensation : Reacts with aldehydes (e.g., formaldehyde) to generate Schiff base ligands for metal coordination .
  • Diazotization : Forms diazonium salts (0–5°C, NaNO₂/HCl), which couple with phenols for azo-dye synthesis .

Advanced: How can contradictory spectroscopic data for reaction intermediates be resolved?

  • Multi-technique validation : Cross-validate NMR, IR, and MS data. For example, an unexpected NOE correlation in 2D NMR might reveal conformational isomerism .
  • In situ monitoring : Use ReactIR or LC-MS to track intermediate formation in real time. For diazonium salts, UV-Vis (λmax ~400–500 nm) confirms stability .
  • Theoretical calculations : Compare experimental IR frequencies with DFT-predicted vibrational modes to identify structural discrepancies .

Basic: What are the applications of this compound in materials science?

  • Polymer crosslinking : Serves as a diamine monomer in epoxy resins, enhancing thermal stability (Tg > 200°C) .
  • Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Advanced: How is this compound utilized in biomolecular labeling studies?

  • Fluorescent probes : Conjugate with BODIPY or TAMRA dyes via NHS ester chemistry for live-cell imaging .
  • Click chemistry : Reacts with DBCO-PEG8-amine (via strain-promoted azide-alkyne cycloaddition) to label proteins or nucleic acids .

Basic: What safety protocols are critical when handling this compound?

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

Advanced: How can computational tools predict the compound’s reactivity in novel reaction environments?

  • MD simulations : GROMACS models solvation effects in polar aprotic solvents (e.g., DMSO) .
  • Reactivity indices : Fukui functions (calculated via ORCA) identify nucleophilic/electrophilic sites for reaction planning .

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